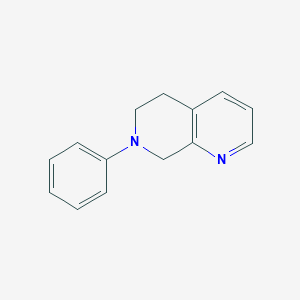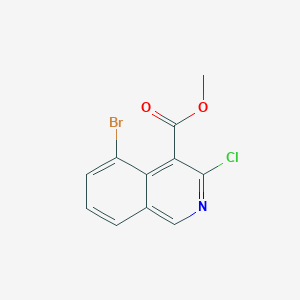![molecular formula C10H9BrN2O2 B13670400 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position of the pyrazolo[1,5-a]pyridine ring, with an ethanone group attached at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxypyridine.
Reaction with Sulfonyl Hydroxylamine: The starting material is dissolved in dichloroethane and cooled to 5°C. Sulfonyl hydroxylamine is then added dropwise, maintaining the temperature below 10°C.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Stille couplings.
Major Products
Substitution: Products include derivatives with different substituents at the 4th position.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins involved in various biological pathways.
Pathways Involved: It can inhibit kinase activity, affecting signaling pathways related to cell growth and proliferation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Similar structure but lacks the ethanone group.
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but has a carbonitrile group instead of an ethanone group .
Uniqueness
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H9BrN2O2 |
|---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
1-(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)8-4-12-13-5-7(15-2)3-9(11)10(8)13/h3-5H,1-2H3 |
InChI-Schlüssel |
VQOARAXKXWBSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/no-structure.png)

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)




![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
